molecular formula C22H21NO6 B11199109 2-Isopropoxy-2-oxoethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

2-Isopropoxy-2-oxoethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B11199109
M. Wt: 395.4 g/mol
InChI Key: KETFGFXTZAKFRI-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-[2-(3-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dihydroisoquinoline moiety, and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-[2-(3-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with an appropriate amine to form the dihydroisoquinoline intermediate. This intermediate is then reacted with propan-2-yl acetate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-[2-(3-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the dihydroisoquinoline moiety can be reduced to form an alcohol.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, PROPAN-2-YL 2-[2-(3-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE may be studied for its potential biological activities. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its interactions with biological molecules could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various applications, including as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[2-(3-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE involves its interaction with specific molecular targets. The methoxyphenyl group and dihydroisoquinoline moiety may bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propanone, 1-(4-methoxyphenyl)-: This compound shares the methoxyphenyl group but lacks the dihydroisoquinoline moiety.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar methoxyphenyl group but includes a triazole ring instead of the dihydroisoquinoline moiety.

Uniqueness

PROPAN-2-YL 2-[2-(3-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE is unique due to its combination of a methoxyphenyl group, a dihydroisoquinoline moiety, and an acetate ester. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(2-oxo-2-propan-2-yloxyethyl) 2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate

InChI

InChI=1S/C22H21NO6/c1-14(2)29-20(24)13-28-22(26)19-12-23(15-7-6-8-16(11-15)27-3)21(25)18-10-5-4-9-17(18)19/h4-12,14H,13H2,1-3H3

InChI Key

KETFGFXTZAKFRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)OC

Origin of Product

United States

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